molecular formula C23H22N4O B2924181 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide CAS No. 923112-89-4

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide

Cat. No.: B2924181
CAS No.: 923112-89-4
M. Wt: 370.456
InChI Key: REFNFYYAFVQCOT-UHFFFAOYSA-N
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Description

The compound “N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenylbutanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyrimidine ring . This core is substituted with a phenyl group at the 4-position and a 4-phenylbutanamide group at the N-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyrimidine core, with the phenyl and 4-phenylbutanamide groups attached as substituents . The exact 3D structure would depend on the specific spatial arrangement of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the imidazo[1,2-a]pyrimidine core and the phenyl groups. For example, it would likely be a solid at room temperature .

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research into pyrazolo[1,5-a]pyrimidines and pyrimidine derivatives, which are structurally related to the specified compound, has demonstrated significant anti-inflammatory and analgesic activities without the ulcerogenic side effects typical of many nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds have been synthesized and evaluated for their potential as safer alternatives to traditional NSAIDs, showing promise in reducing inflammation and pain in various models (Auzzi et al., 1983; Sondhi et al., 2005).

Anticancer Activity

Novel pyrazolopyrimidines derivatives have been synthesized and shown to exhibit anticancer and anti-5-lipoxygenase activities. These compounds, through various mechanisms, have demonstrated potential in cytotoxic studies against cancer cell lines, suggesting their role in cancer research as therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

Studies have also revealed the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized and shown to possess moderate to significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights their potential application in developing new antimicrobial agents to combat resistant microbial strains (El-sayed et al., 2017).

Antiprotozoal Activity

Quaternary 2-phenylimidazo[1,2-a]pyridinum salts have been synthesized and evaluated for their antiparasitic activity, specifically against Trypanosoma rhodesiense, the causative agent of African sleeping sickness. The structural modifications of these compounds have led to the identification of potent antiprotozoal agents, demonstrating the potential for developing new treatments for protozoal infections (Sundberg et al., 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some imidazo[1,2-a]pyrimidine derivatives have been studied for their antituberculosis activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if it shows promise as an antituberculosis agent, future research might focus on optimizing its structure for increased activity and reduced side effects .

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-17-14-15-27-16-21(26-23(27)24-17)19-10-12-20(13-11-19)25-22(28)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFNFYYAFVQCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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